molecular formula C11H14N2O B1281457 2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-amine CAS No. 81885-67-8

2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-amine

Cat. No. B1281457
CAS RN: 81885-67-8
M. Wt: 190.24 g/mol
InChI Key: XWVFMJLNNGXNSG-UHFFFAOYSA-N
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Description

2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-amine is a compound that can be synthesized through various chemical reactions involving the functionalization of tetrahydroisoquinoline derivatives. The compound is of interest due to its potential applications in medicinal chemistry and as a building block in organic synthesis.

Synthesis Analysis

The synthesis of related tetrahydroquinoline derivatives has been demonstrated through a three-component coupling reaction. In one study, N-Acetyl-2-azetine was subjected to a Lewis acid-catalyzed [4 + 2]-cycloaddition with imines derived from aromatic amines. This reaction produced a mixture of exo-endo diastereoisomeric azetidine cycloadducts, which further reacted with aromatic amine to yield 2,3,4-trisubstituted tetrahydroquinolines with good to excellent yield, predominantly as one diastereoisomer .

Molecular Structure Analysis

The molecular structure of 2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-amine would likely exhibit features common to tetrahydroquinoline derivatives, such as a bicyclic ring system consisting of a benzene ring fused to a heterocyclic ring containing one nitrogen atom. The acetyl group would be expected to influence the electronic properties of the molecule, potentially affecting its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Amines like 1,2,3,4-tetrahydroisoquinoline have been shown to undergo redox-neutral annulations with 2-alkylquinoline-3-carbaldehydes and their analogs, involving dual C–H bond functionalization. Acetic acid was used as a cosolvent and acted as the sole promoter of these transformations . This suggests that 2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-amine could also participate in similar redox annulations, potentially leading to a variety of novel compounds.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-amine are not detailed in the provided papers, it can be inferred that the compound would exhibit properties characteristic of tetrahydroquinoline derivatives. These might include moderate solubility in organic solvents, potential for hydrogen bonding due to the amine group, and reactivity associated with the acetyl group. The compound's physical state, melting point, boiling point, and stability would depend on the specific substituents and their positions on the tetrahydroquinoline core.

Scientific Research Applications

Redox Annulations and Dual C–H Functionalization

2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-amine participates in redox-neutral annulations with various substrates. These processes often involve dual C–H bond functionalization. In a study by Zhu and Seidel (2017), this compound underwent redox annulations with 2-alkylquinoline-3-carbaldehydes and related substrates, with acetic acid acting as the sole promoter (Zhu & Seidel, 2017). Similar reactions were observed in other studies, showcasing the compound's reactivity and potential for creating complex molecular structures (Paul, Adili, & Seidel, 2019); (Paul, Chandak, Ma, & Seidel, 2020).

Endogenous Presence in Rat Brain

This compound has been identified as an endogenous amine in non-treated rat brains. Kohno, Ohta, and Hirobe (1986) reported its detection using gas chromatography, suggesting potential biological roles or effects in mammals (Kohno, Ohta, & Hirobe, 1986).

Asymmetric Synthesis Applications

The compound is also relevant in asymmetric synthesis. Kang et al. (2015) demonstrated its use in regiodivergent annulation reactions with 4-nitrobutyraldehydes for the asymmetric synthesis of polycyclic ring systems, showcasing its utility in complex molecule construction (Kang, Chen, Breugst, & Seidel, 2015).

Synthetic Routes and Oxidative Dimerisation

Ajao and Bird (1985) explored synthetic routes for this compound, including nitration, acetylation, and diazotisation processes. They also studied its oxidative dimerisation, providing insights into its chemical behavior and potential applications in synthetic chemistry (Ajao & Bird, 1985).

Future Directions

Isoquinoline alkaloids, including 1,2,3,4-tetrahydroisoquinolines, have been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . This has led to significant interest in the scientific community, resulting in the development of novel analogs with potent biological activity . Therefore, future research may focus on exploring the biological potential of 2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-amine and its analogs, their structural–activity relationship (SAR), and their mechanism of action .

properties

IUPAC Name

1-(7-amino-3,4-dihydro-1H-isoquinolin-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-8(14)13-5-4-9-2-3-11(12)6-10(9)7-13/h2-3,6H,4-5,7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWVFMJLNNGXNSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20510474
Record name 1-(7-Amino-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20510474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-amine

CAS RN

81885-67-8
Record name 1-(7-Amino-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20510474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 13 (5.1 g, 23 mmol), activated carbon (4.2 g), ferric chloride hexahydrate (2.1 g, 7.6 mmol) and methanol (140 ml) is stirred under refluxing for 20 minutes. To the boiling mixture is added hydrazine hydrate (8.5 g, 265 mmol) dropwise, and the mixture is refluxed for an additional 4 h, cooled and filtered and the residue washed with methanol. The filtrate is concentrated in vacuo and the residue recrystallized from EtOAc to give compound 14 (3.8 g, 85% yield). 1H NMR [300 MHz, (CD3)2SO], a 3:2 mixture of amide conformers doubling most signals, δ 6.80 (1H, d, H-5), 6.40 (1H, d, H-6), 6.33 (1H, s, H-7), 4.89 (2H, br s, NH2), 4.46 (0.8H, s, ArCH2N), 4.41 (1.2H, s, ArCH2N), 3.57 (2H, t, ArCH2CH2N), 2.66 (1.2H, t, ArCH2CH2N), 2.55 (0.8H, t, ArCH2CH2N), 2.06 (1.2H, s, COCH3), 2.05 (1.8H, s COCH3).
Name
Quantity
5.1 g
Type
reactant
Reaction Step One
[Compound]
Name
ferric chloride hexahydrate
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One
Quantity
8.5 g
Type
reactant
Reaction Step Two
Yield
85%

Synthesis routes and methods II

Procedure details

A mixture of 2.5 g. (16.8 mmol) 7-amino-1,2,3,4-tetrahydroisoquinoline, 30 ml. ethyl acetate and 2 ml. isopropenyl acetate was refluxed for approximately 16 hours and was then concentrated to dryness at reduced pressure. The residue was then recrystallized from a mixture of ethyl acetate and petroleum ether to afford 2-acetyl-7-amino-1,2,3,4-tetrahydroisoquinoline with a melting point of 98°-100° C.
Quantity
16.8 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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